N-(4-ethoxy-2-nitrophenyl)-2-(2-thienyl)-4-quinolinecarboxamide
Overview
Description
N-(4-ethoxy-2-nitrophenyl)-2-(2-thienyl)-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C22H17N3O4S and its molecular weight is 419.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 419.09397721 g/mol and the complexity rating of the compound is 616. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Derivatives Development
The compound has been explored in the context of synthesizing novel heterocyclic compounds. For example, the synthesis of [1]benzothieno[2,3‐c]quinolines and related derivatives involves photocyclization and further chemical modifications to create compounds with potential pharmaceutical applications. These processes underline the versatility of quinoline derivatives in producing novel ring systems with varied biological activities (Mckenney & Castle, 1987).
Structural and Helical Studies
The design and synthesis of aromatic δ-peptides from quinoline-derived oligoamides demonstrate the structural significance of quinoline derivatives in biochemistry. The helical structures of these peptides, characterized by X-ray diffraction and NMR, highlight the compound's role in advancing the understanding of peptide structures and their potential in drug design (Jiang et al., 2003).
Pharmacological Potential
Quinoline derivatives like VX-770 (Ivacaftor) exhibit potent pharmacological effects, such as enhancing the function of specific proteins involved in genetic disorders. The discovery and development of Ivacaftor underline the therapeutic potential of quinoline derivatives in treating cystic fibrosis and related conditions (Hadida et al., 2014).
Fluorophore Development
The synthesis of quinoline-based fluorophores demonstrates their application in developing novel fluorescent compounds. These fluorophores exhibit unique photophysical properties like dual emissions and large Stokes shifts, which are significant for applications in fluorescence microscopy and molecular imaging (Padalkar & Sekar, 2014).
Antiproliferative Activity
Quinoline derivatives have shown promising antiproliferative activities against various cancer cell lines. The synthesis and testing of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives have led to compounds with significant inhibitory effects on melanoma and breast cancer cell lines, highlighting the potential of quinoline derivatives in oncology research (Hung et al., 2014).
Properties
IUPAC Name |
N-(4-ethoxy-2-nitrophenyl)-2-thiophen-2-ylquinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4S/c1-2-29-14-9-10-18(20(12-14)25(27)28)24-22(26)16-13-19(21-8-5-11-30-21)23-17-7-4-3-6-15(16)17/h3-13H,2H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYDNPVDNBOSDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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